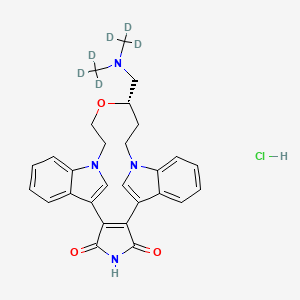

Ruboxistaurin-d6 Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ruboxistaurin (RBX), a protein kinase C beta (PKC β) inhibitor, has been studied extensively for its therapeutic potential in diabetic microvascular complications, including diabetic retinopathy, diabetic macular edema, and diabetic peripheral neuropathy. Despite its primary focus on diabetic complications, the molecular and chemical properties of RBX provide significant insights into its synthesis, molecular structure analysis, and chemical reactions and properties.

Synthesis Analysis

The synthesis of Ruboxistaurin involves a multi-step chemical process starting from known precursors to yield Ruboxistaurin as a potent and isoform-selective inhibitor of PKC β. Specific details on the chemical synthesis steps, reagents, and conditions were not directly provided in the available literature. However, the complex synthesis process is tailored to ensure the selective inhibition capability of Ruboxistaurin against PKC β, highlighting its therapeutic significance in targeting diabetic microvascular complications.

Molecular Structure Analysis

Ruboxistaurin's molecular structure is characterized by its selective inhibition mechanism against PKC β. The structural configuration of Ruboxistaurin is designed to interact specifically with the PKC β isoform, reducing the progression of diabetic complications. The molecular interactions and binding affinities contribute to its effectiveness as a therapeutic agent.

Chemical Reactions and Properties

Ruboxistaurin's chemical properties are central to its role as a PKC β inhibitor. The compound undergoes metabolic reactions within the body, leading to the formation of metabolites. Studies have shown that Ruboxistaurin is highly metabolized in species like dogs, mice, and rats, with primary excretion through feces. The metabolic pathways of Ruboxistaurin involve the formation of N-desmethyl metabolites, which are significant for its pharmacological activity.

Physical Properties Analysis

While specific details on the physical properties of Ruboxistaurin, such as solubility, melting point, and molecular weight, are not provided in the literature, these properties are critical for its formulation and delivery as a therapeutic agent. The development of formulations for oral or intravitreal administration considers these physical properties to maximize bioavailability and therapeutic efficacy.

Chemical Properties Analysis

The chemical properties of Ruboxistaurin, including its stability, reactivity, and degradation pathways, are essential for its pharmacokinetic profile. Ruboxistaurin's ability to inhibit PKC β effectively is a testament to its chemical design and optimization for therapeutic use.

- Treatment of symptomatic diabetic peripheral neuropathy with ruboxistaurin (Vinik et al., 2005)

- In vivo metabolism of ruboxistaurin in dogs, mice, and rats (Barbuch et al., 2006)

- Clinical safety of ruboxistaurin (McGill et al., 2006)

Scientific Research Applications

Mechanism of Action in Diabetic Complications

Ruboxistaurin, the parent compound of Ruboxistaurin-d6 Hydrochloride, is an inhibitor of protein kinase C beta (PKC-β), which plays a significant role in diabetic microvascular complications. PKC-β is overactivated in response to hyperglycemia, leading to several pathological effects within the vascular system. This mechanism is crucial in understanding the therapeutic potential of this compound in diabetic retinopathy and nephropathy. Studies have shown that inhibition of PKC-β by Ruboxistaurin can reduce vascular leakage, angiogenesis, and ischemia in the retina, and decrease albuminuria and preserve renal function in diabetic nephropathy (G. Javey et al., 2010; P. W. Anderson et al., 2007).

Therapeutic Potential in Diabetic Retinopathy and Nephropathy

The therapeutic potential of this compound, through its action on PKC-β, has been highlighted in various studies. For diabetic retinopathy, Ruboxistaurin has shown promise in reducing visual loss and the need for laser treatment in patients with moderate to severe conditions. Similarly, in diabetic nephropathy, its use has demonstrated a reduction in albuminuria and preservation of renal function, marking a novel strategy to improve kidney outcomes in diabetes mellitus patients (M. Clarke et al., 2007; P. W. Anderson et al., 2007).

Clinical and Preclinical Insights

Clinical and preclinical studies provide critical insights into the efficacy and safety of this compound. While primary outcomes in some trials were not met, analysis of secondary outcomes has demonstrated evidence of its efficacy in treating diabetic complications, suggesting further research is needed to fully understand its benefits and limitations. The ongoing research emphasizes the need for large-scale, prospective trials to confirm the safety and potential benefits of Ruboxistaurin in patients with diabetic complications (G. Javey et al., 2010; M. Clarke et al., 2007).

Mechanism of Action

Target of Action

Ruboxistaurin-d6 Hydrochloride is a deuterium-labeled form of Ruboxistaurin Hydrochloride . The primary target of this compound is Protein Kinase C beta (PKCβ) . PKCβ is an enzyme that plays a crucial role in several signal transduction pathways and is involved in the regulation of various cellular functions, including cell growth, differentiation, and apoptosis .

Mode of Action

This compound acts as a selective inhibitor of PKCβ . It exhibits ATP-dependent competitive inhibition of PKCβ . The inhibition constants (Ki) for PKCβ is 2 nM . This means that this compound competes with ATP for binding to PKCβ, thereby preventing the phosphorylation and activation of this enzyme .

Biochemical Pathways

PKCβ is involved in numerous cellular processes and signaling pathways, including those related to inflammation, cell growth, and apoptosis .

Pharmacokinetics

It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract. The exact Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, as well as their impact on its bioavailability, remain to be determined.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of PKCβ. By inhibiting this enzyme, this compound could potentially modulate various cellular processes controlled by PKCβ, such as cell growth, differentiation, and apoptosis .

Future Directions

Ruboxistaurin, an orally active protein kinase C beta (PKC beta) inhibitor, is under development by Eli Lilly with potential as a therapy for diabetic macular oedema and other diabetic angiopathies, including diabetic retinopathy, diabetic peripheral neuropathy and diabetic nephropathy . It is awaiting approvals in the US and Europe for the treatment of diabetic retinopathy .

properties

IUPAC Name |

(18S)-18-[[bis(trideuteriomethyl)amino]methyl]-17-oxa-4,14,21-triazahexacyclo[19.6.1.17,14.02,6.08,13.022,27]nonacosa-1(28),2(6),7(29),8,10,12,22,24,26-nonaene-3,5-dione;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H28N4O3.ClH/c1-30(2)15-18-11-12-31-16-21(19-7-3-5-9-23(19)31)25-26(28(34)29-27(25)33)22-17-32(13-14-35-18)24-10-6-4-8-20(22)24;/h3-10,16-18H,11-15H2,1-2H3,(H,29,33,34);1H/t18-;/m0./s1/i1D3,2D3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQIEYDJYFVLPO-DOVGNSRXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C[C@@H]1CCN2C=C(C3=CC=CC=C32)C4=C(C5=CN(CCO1)C6=CC=CC=C65)C(=O)NC4=O)C([2H])([2H])[2H].Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29ClN4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((3aS,6R,7aR)-8,8-dimethyl-2,2-dioxidohexahydro-1H-3a,6-methanobenzo[c]isothiazol-1-yl)ethanone](/img/structure/B1146997.png)